molecular formula C15H20F3N3O2 B2533678 N-ethyl-3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide CAS No. 2380094-67-5

N-ethyl-3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide

Cat. No.: B2533678
CAS No.: 2380094-67-5
M. Wt: 331.339
InChI Key: HPQZPCPMHASNLZ-UHFFFAOYSA-N
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Description

N-ethyl-3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of the trifluoromethyl group and the piperidine ring in its structure contributes to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyridine derivative: The trifluoromethyl group is introduced into the pyridine ring through a trifluoromethylation reaction.

    Coupling with piperidine: The pyridine derivative is then coupled with a piperidine derivative through a nucleophilic substitution reaction.

    Introduction of the carboxamide group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-ethyl-3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes . This interaction can modulate the activity of these proteins and enzymes, leading to various biological effects .

Comparison with Similar Compounds

N-ethyl-3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-ethyl-3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N3O2/c1-2-19-14(22)21-8-4-5-11(9-21)10-23-13-12(15(16,17)18)6-3-7-20-13/h3,6-7,11H,2,4-5,8-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQZPCPMHASNLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCCC(C1)COC2=C(C=CC=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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